![molecular formula C8H24ClN5 B1229595 考来替泊 CAS No. 37296-80-3](/img/structure/B1229595.png)
考来替泊
描述
科学研究应用
Clinical Applications
-
Hypercholesterolemia Management
- Colestipol hydrochloride is indicated as an adjunct therapy to diet for reducing elevated serum total and low-density lipoprotein cholesterol in patients who do not respond adequately to dietary changes .
- A study involving 66 hypercholesterolemic patients demonstrated that a dosage of 10 g taken twice daily resulted in an average serum cholesterol reduction of 19% compared to placebo .
-
Combination Therapy
- In patients with heterozygous familial hypercholesterolemia, colestipol hydrochloride has been effectively combined with nicotinic acid to further lower serum cholesterol and triglyceride levels while increasing high-density lipoprotein cholesterol levels .
- Preliminary evidence suggests that colestipol hydrochloride may have an additive effect when used alongside lovastatin, enhancing the overall lipid-lowering impact .
-
Potential Use in Other Conditions
- Although primarily used for hypercholesterolemia, colestipol hydrochloride has been investigated for its effects on conditions like diarrhea-predominant irritable bowel syndrome (IBS). However, findings suggest limited efficacy in preventing radiation-induced diarrhea due to side effects associated with the drug .
Side Effects and Considerations
The most common side effect reported during clinical trials is constipation, with some patients experiencing mild gastrointestinal discomfort. No significant systemic reactions were noted; however, slight elevations in serum alkaline phosphatase were observed during therapy .
Data Table: Summary of Clinical Studies
Case Studies
Several clinical trials have investigated the efficacy of colestipol hydrochloride:
- LRC-CPPT Study : This long-term study assessed the impact of cholestipol (similar mechanism) on coronary heart disease outcomes. It found a 19% reduction in coronary heart disease death and non-fatal myocardial infarction rates among treated subjects over seven years compared to placebo .
- Combination Therapy Trials : In trials combining colestipol hydrochloride with nicotinic acid or lovastatin, researchers noted improved lipid profiles and potential normalization of serum lipid values among participants not responding adequately to monotherapy .
作用机制
考来烯胺通过与肠道中的胆汁酸结合,形成一种随粪便排泄的复合物来发挥作用。这种作用阻止了胆汁酸的重吸收,导致胆汁酸的肠肝循环减少。结果,肝脏增加了从胆固醇中合成新的胆汁酸,导致肝脏胆固醇水平下降。 这反过来又增加了低密度脂蛋白受体的表达,增强了从血液中吸收低密度脂蛋白,并降低了血液中低密度脂蛋白胆固醇的水平 .
准备方法
考来烯胺是通过二乙烯三胺和环氧氯丙烷的共聚合反应合成的。该反应涉及形成高分子量的碱性阴离子交换共聚物。 所得产物是不溶于水的吸湿性树脂,悬浮在水或含水液体中时会膨胀 .
化学反应分析
考来烯胺会发生多种类型的化学反应,包括:
取代反应: 考来烯胺盐酸盐中的氯离子可以被其他对树脂亲和力更强的阴离子取代.
络合物形成: 考来烯胺与肠道中的胆汁酸结合,形成一种复合物,并随粪便排出体外.
这些反应中常用的试剂和条件包括用于悬浮的清水或含水液体以及用于取代反应的各种阴离子。 这些反应形成的主要产物是随粪便排泄的胆汁酸-考来烯胺复合物 .
相似化合物的比较
考来烯胺经常与其他胆汁酸螯合剂(如考来烯胺和考来替泊)进行比较。 虽然所有三种化合物都通过在肠道中结合胆汁酸发挥作用,但考来烯胺在其特定的共聚物结构及其在降低低密度脂蛋白胆固醇水平方面的独特功效方面是独一无二的 .
生物活性
Colestipol hydrochloride is a bile acid sequestrant primarily used to manage hypercholesterolemia. Its mechanism of action, pharmacokinetics, and clinical efficacy have been the subject of various studies, demonstrating its role in cholesterol metabolism and cardiovascular risk reduction.
Colestipol hydrochloride functions by binding bile acids in the intestinal lumen, forming insoluble complexes that are excreted in feces. This process leads to a reduction in the enterohepatic circulation of bile acids, which in turn stimulates the liver to convert more cholesterol into bile acids. Consequently, this results in:
- Increased hepatic uptake of LDL : The reduction in bile acids prompts an increase in low-density lipoprotein (LDL) receptors on hepatocytes, enhancing the clearance of LDL from circulation.
- Lower serum cholesterol levels : Clinical studies have shown that colestipol can significantly reduce total and LDL cholesterol levels, with reported decreases of approximately 19% to 23% over extended treatment periods .
Pharmacokinetics
Colestipol is characterized by its high molecular weight and hydrophilic nature, rendering it virtually insoluble in water (99.75%). This property ensures that it remains within the gastrointestinal tract and is not absorbed systemically:
- Absorption : Less than 0.17% of a single dose is excreted in urine, indicating minimal systemic absorption .
- Half-life : Colestipol does not have a traditional half-life due to its non-systemic action; its effects are confined to the gastrointestinal lumen.
- Elimination : It is eliminated primarily through fecal excretion after binding with bile acids .
Clinical Efficacy
Numerous studies have evaluated the effectiveness of colestipol hydrochloride in lowering cholesterol levels and its long-term safety profile:
Case Study Summary
Study Type | Participants | Treatment Duration | Cholesterol Reduction | Side Effects |
---|---|---|---|---|
Randomized Controlled Trial | 66 hypercholesterolemic patients | 5 years | Average 19% decrease in serum cholesterol | Constipation reported by 6 patients |
Long-term Follow-up | 21 patients (age 44-59) | 5 years | 19% first year, 23% second to fifth year | Only constipation noted |
Multicenter Study | Various clinics | 7 years (LRC-CPPT) | Significant reduction in coronary heart disease events | Minimal adverse effects |
In a randomized design study involving 66 hypercholesterolemic patients, colestipol hydrochloride at a dose of 10 g twice daily resulted in a significant average decrease of 19% in serum cholesterol compared to placebo . In another long-term study, patients maintained consistent reductions over five years, reinforcing its efficacy as a lipid-lowering agent .
Biological Activity and Lipoprotein Effects
Colestipol not only lowers LDL cholesterol but also has implications for other lipoproteins:
- Increased LpAI Levels : Treatment with colestipol has been associated with an increase in lipoprotein LpAI, which plays a role in promoting cholesterol efflux from cells. This effect suggests potential antiatherogenic properties despite minimal changes observed in HDL cholesterol levels .
- Impact on Cardiovascular Events : While direct evidence linking colestipol use to reduced rates of coronary heart disease is limited, analogous studies with other bile acid sequestrants indicate a potential benefit in reducing cardiovascular events .
Adverse Effects
The most commonly reported side effect of colestipol hydrochloride is gastrointestinal discomfort, particularly constipation. Other potential adverse effects include:
属性
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H23N5.ClH/c9-1-3-11-5-7-13-8-6-12-4-2-10;/h11-13H,1-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACQNVJDWUAPFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCNCCN)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190737 | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4961-41-5, 37296-80-3 | |
Record name | 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-, hydrochloride (1:5) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4961-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037296803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Colestipol hydrochloride [USAN:USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 37296-80-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。